N-Methylol Minocycline (~90per cent)
CAS No.: 1075240-33-3
Cat. No.: VC0145633
Molecular Formula: C24H29N3O8
Molecular Weight: 487.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1075240-33-3 |
---|---|
Molecular Formula | C24H29N3O8 |
Molecular Weight | 487.5 g/mol |
IUPAC Name | (4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-N-(hydroxymethyl)-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide |
Standard InChI | InChI=1S/C24H29N3O8/c1-26(2)13-5-6-14(29)16-11(13)7-10-8-12-18(27(3)4)20(31)17(23(34)25-9-28)22(33)24(12,35)21(32)15(10)19(16)30/h5-6,10,12,18,28-30,33,35H,7-9H2,1-4H3,(H,25,34)/t10-,12-,18-,24-/m0/s1 |
Standard InChI Key | KIFXZUBVPDZBNZ-LRSHKJBPSA-N |
Isomeric SMILES | CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)NCO)O)O)O)O)N(C)C |
SMILES | CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)NCO)O)O)O)O)N(C)C |
Canonical SMILES | CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)NCO)O)O)O)O)N(C)C |
Chemical Properties and Structural Characteristics
N-Methylol Minocycline (~90%) is a derivative of minocycline hydrochloride, which belongs to the second-generation tetracycline antibiotic family. The compound features specific chemical and physical properties that make it valuable for research and industrial applications.
Physical and Chemical Properties
The key physical and chemical properties of N-Methylol Minocycline (~90%) are summarized in the following table:
Property | Description |
---|---|
CAS Number | 1075240-33-3 |
Molecular Formula | C24H29N3O8 |
Molecular Weight | 487.5 |
Physical Appearance | Orange to Dark Orange Solid |
Solubility | Slightly soluble in DMSO and Methanol |
Storage Requirements | Amber Vial, -86°C Freezer, Under inert atmosphere |
Purity | Approximately 90% |
The compound's structure builds upon the tetracycline scaffold with the addition of a methylol group, which contributes to its unique chemical reactivity profile while maintaining certain core properties of the parent compound .
Structural Modifications and Implications
The methylol modification to the minocycline structure creates distinct chemical behavior compared to unmodified minocycline. This structural alteration affects the compound's pharmacokinetic properties, reactivity, and potential applications in various chemical processes. The methylol group introduces additional hydrogen bonding capabilities, potentially enhancing interactions with specific biological targets and chemical reactants .
Applications in Pharmaceutical Research and Development
N-Methylol Minocycline (~90%) serves as a versatile building block in pharmaceutical research and development, offering specific advantages in drug discovery pipelines.
Role as a Chemical Synthesis Precursor
N-Methylol Minocycline (~90%) functions as a key compound in chemical synthesis processes, particularly within pharmaceutical industries. Its primary application lies in its role as a versatile building block for synthesizing various pharmacologically active molecules. The high purity level of approximately 90% makes it a reliable starting material that enables efficient production of complex compounds with enhanced purity and yield .
Relation to Minocycline's Therapeutic Properties
While N-Methylol Minocycline itself has specific applications in synthesis, it's worth noting the therapeutic properties of its parent compound, minocycline, which may inform potential directions for derivatives. Minocycline has demonstrated neuroprotective effects against N-methyl-d-aspartate (NMDA) neurotoxicity, inhibition of microglial proliferation, and anti-inflammatory properties . Additionally, minocycline has shown potential in reducing fear responses when administered acutely and demonstrates promise as a potential therapeutic agent in various neurodegenerative disorders characterized by protein misfolding .
These properties of the parent compound suggest potential research directions for exploring modified derivatives like N-Methylol Minocycline in pharmaceutical applications, though current literature focuses primarily on its role as a synthetic intermediate rather than as a direct therapeutic agent.
Industrial Applications and Utility
The industrial value of N-Methylol Minocycline (~90%) extends beyond pharmaceutical applications to include roles in agrochemical development and other specialized chemical processes.
Agrochemical Development
In the agrochemical sector, N-Methylol Minocycline serves as an essential component in the development of innovative agricultural products. Its unique chemical structure and reactivity profile enable the creation of complex agrochemical agents with improved efficacy and safety profiles. The compound's role as a synthetic building block contributes to the development of next-generation crop protection and enhancement products .
Research Insights into Minocycline Derivatives
Although research specifically targeting N-Methylol Minocycline (~90%) remains limited in the available literature, studies on the parent compound and related derivatives provide context for understanding its potential significance.
Metabolomic Impacts of Minocycline
Research into minocycline has revealed significant effects on serum metabolites that may be relevant when considering derivatives. For instance, studies have shown that minocycline administration prevents decreases in lipoprotein levels that are otherwise observed in placebo groups. Specifically, it has been associated with increased diameter of VLDL particles and elevated concentrations of large VLDL particles, cholesterol in VLDL particles, and small particles of LDL .
Translation Attenuation and Longevity Effects
Minocycline has demonstrated the ability to extend lifespan and reduce protein aggregation through translation attenuation mechanisms. These effects occur independently of its antibiotic activity and have been observed even when treatment begins in older organisms. This suggests potential applications for minocycline and possibly its derivatives in addressing aging-related protein aggregation disorders .
While these findings pertain to the parent compound, they suggest potential research directions for modified derivatives like N-Methylol Minocycline that may inherit or exhibit enhanced versions of these properties.
Current Research Limitations and Future Directions
The available literature reveals several important limitations in our current understanding of N-Methylol Minocycline (~90%) that present opportunities for future research.
Research Gaps
Current knowledge of N-Methylol Minocycline (~90%) appears primarily focused on its chemical identity and role as a synthetic intermediate, with limited exploration of:
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Specific reactivity profiles compared to parent minocycline
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Stability under various experimental conditions
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Comprehensive toxicological assessment
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Structure-activity relationships in biological systems
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Performance in diverse synthetic pathways beyond current applications
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